molecular formula C12H19BO5 B8462332 3,4-Dimethoxy-2-(isobutoxy)phenylboronic acid

3,4-Dimethoxy-2-(isobutoxy)phenylboronic acid

Cat. No. B8462332
M. Wt: 254.09 g/mol
InChI Key: KZVXHCWGHYBVRP-UHFFFAOYSA-N
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Patent
US09051290B2

Procedure details

Under an argon atmosphere 1-bromo-2-isobutoxy-3,4-dimethoxy-benzene (6.7 g, 23.2 mmol) was dissolved in dry THF (50 mL). The solution was cooled to −70° C. while n-BuLi (2.0 M in pentane, 12.8 mL, 25.5 mmol) was added over 10 min. The solution was stirred for 20 min at −70° C. after which trimethyl borate (5.2 mL, 46.4 mmol) was added over 10 min. The solution was kept at −70° C. for 15 min after which it was heated to RT over 15 min and stirred at RT for 30 min. Saturated aq. NH4Cl (200 mL) was added and the solution was adjusted to pH 1 with 4N HCl (10 mL). The mixture was extracted with EtOAc (×3). The combined organic phases were dried (Na2SO4), filtered and concentrated to afford an oil. The crude product was purified by flash chromatography using heptane:EtOAc 4:1->3:1 as the eluent to afford a crystalline compound which was recrystallised from petroleum ether:Et2O (90:10) to afford the title compound as a crystalline compound.
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[C:3]=1[O:12][CH2:13][CH:14]([CH3:16])[CH3:15].[Li]CCCC.[B:22](OC)([O:25]C)[O:23]C.[NH4+].[Cl-].Cl>C1COCC1>[CH3:11][O:10][C:4]1[C:3]([O:12][CH2:13][CH:14]([CH3:16])[CH3:15])=[C:2]([B:22]([OH:25])[OH:23])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)OC)OC)OCC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
was added over 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
EtOAc 4:1->3:1 as the eluent to afford a crystalline compound which
CUSTOM
Type
CUSTOM
Details
was recrystallised from petroleum ether:Et2O (90:10)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C(=C(C=CC1OC)B(O)O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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